REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH2:5][O:6][N:7]=[C:8]([C:16](=[O:18])[CH3:17])[C:9]([O:11]C(C)(C)C)=[O:10])=[O:4].S(Cl)([Cl:22])(=O)=O>C(O)(=O)C>[Cl:22][CH2:17][C:16](=[O:18])[C:8](=[N:7][O:6][CH2:5][C:3]([O:2][CH3:1])=[O:4])[C:9]([OH:11])=[O:10]
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Name
|
tert-butyl 2-methoxycarbonylmethoxyimino-3-oxobutyrate
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Quantity
|
51.9 g
|
Type
|
reactant
|
Smiles
|
COC(=O)CON=C(C(=O)OC(C)(C)C)C(C)=O
|
Name
|
|
Quantity
|
72.2 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
52 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 40° C.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at the same temperature for an hour
|
Type
|
CONCENTRATION
|
Details
|
The resultant solution was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residual oil was dissolved in ethyl acetate (300 ml)
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with 10% hydrochloric acid once
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous solution of sodium chloride four times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The separated organic layer was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residual oil was diluted with n-hexane (100 ml)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The white crystalline precipitates
|
Type
|
WASH
|
Details
|
were washed with diisopropyl ether (100 ml)
|
Type
|
FILTRATION
|
Details
|
The precipitates were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(C(C(=O)O)=NOCC(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |